molecular formula C14H18N4O2 B2623247 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034209-23-7

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No. B2623247
CAS RN: 2034209-23-7
M. Wt: 274.324
InChI Key: IVGPMKIQJOPKDS-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. MP-10 is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 351.46 g/mol.

Mechanism of Action

The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction-related behaviors. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been shown to act as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not fully. This property of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide makes it a potential candidate for the development of drugs that can selectively target the dopamine D3 receptor without causing unwanted side effects.
Biochemical and Physiological Effects
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been shown to have various biochemical and physiological effects on the brain and other organs. Studies have shown that N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide can increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has also been shown to have antioxidant properties, which can protect the brain cells from oxidative stress and damage. In addition, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been shown to have anti-inflammatory properties, which can reduce the inflammation in the brain and other organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This property of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide makes it a valuable tool for studying the function of the dopamine D3 receptor in the brain and for developing new drugs that can selectively target this receptor. Another advantage of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide is its low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations associated with the use of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in lab experiments. One of the main limitations is the lack of information on its long-term effects and safety in humans. Another limitation is the limited availability of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions that can be explored in the field of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide research. One of the future directions is the development of new drugs that can selectively target the dopamine D3 receptor and have potential use in the treatment of various neurological disorders. Another future direction is the investigation of the role of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in the regulation of reward, motivation, and addiction-related behaviors. Additionally, the development of new synthetic methods for the synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide and its analogs can also be explored to improve the yield and purity of the compound. Finally, the investigation of the long-term effects and safety of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in humans can also be an important future direction in this field.
Conclusion
In conclusion, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has various biochemical and physiological effects on the brain and other organs, and its use in lab experiments has several advantages and limitations. There are several future directions that can be explored in the field of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide research, which can lead to the development of new drugs and the improvement of our understanding of the function of the dopamine D3 receptor.

Synthesis Methods

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine and furan-3-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide in high yield and purity.

Scientific Research Applications

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been shown to have potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has been reported to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide has also been shown to have potential use as a tool for studying the function of the dopamine D3 receptor in the brain.

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPMKIQJOPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide

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